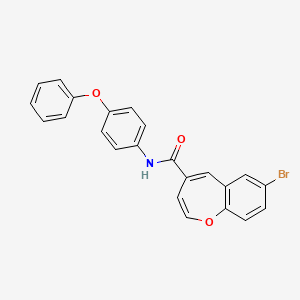![molecular formula C22H23ClN2O3S B11324043 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and an azepane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene core can be reduced to form dihydrochromenes.
Substitution: The chloro group can be substituted with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrochromenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: Its unique electronic properties can be utilized in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The chromene core and thiophene ring could facilitate interactions with hydrophobic pockets, while the azepane moiety could provide additional binding affinity through hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar amide linkage and heterocyclic components.
Thiophene-2-ethylamine: This compound contains the thiophene ring and an amine group, similar to the thiophene and azepane moieties in the target compound.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene ring, and azepane moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C22H23ClN2O3S |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O3S/c23-15-7-8-19-16(12-15)18(26)13-20(28-19)22(27)24-14-17(21-6-5-11-29-21)25-9-3-1-2-4-10-25/h5-8,11-13,17H,1-4,9-10,14H2,(H,24,27) |
InChI-Schlüssel |
HQNGMNJIYMZLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11323968.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323979.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323983.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323995.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)
![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11324039.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

